2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC16063974
Molecular Formula: C12H11FN4O
Molecular Weight: 246.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11FN4O |
|---|---|
| Molecular Weight | 246.24 g/mol |
| IUPAC Name | 2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C12H11FN4O/c1-8-6-11(18)16-12(15-8)17-14-7-9-4-2-3-5-10(9)13/h2-7H,1H3,(H2,15,16,17,18)/b14-7+ |
| Standard InChI Key | KTWHSCZCEKSURX-VGOFMYFVSA-N |
| Isomeric SMILES | CC1=CC(=O)NC(=N1)N/N=C/C2=CC=CC=C2F |
| Canonical SMILES | CC1=CC(=O)NC(=N1)NN=CC2=CC=CC=C2F |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Features
The systematic name 2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one delineates its core structure:
-
A pyrimidin-4(3H)-one backbone substituted at position 2 with a hydrazinyl group and at position 6 with a methyl group.
-
The hydrazinyl moiety forms an (E)-configured Schiff base with a 2-fluorobenzaldehyde derivative, resulting in a planar hydrazone linkage.
The E-configuration arises from the preferential orientation of the hydrazone group, minimizing steric hindrance between the pyrimidinone ring and the fluorobenzylidene substituent . Tautomerism is possible at the pyrimidinone oxygen, though the keto form is typically stabilized in the solid state .
Synthesis and Reaction Mechanisms
General Synthetic Strategy
While no direct synthesis of this compound is documented, analogous hydrazinylpyrimidinones are typically synthesized via:
-
Condensation Reactions: Reacting 6-methylpyrimidin-4(3H)-one-2-hydrazine with 2-fluorobenzaldehyde under acidic or solvent-free conditions.
-
Ultrasonic Irradiation: As demonstrated for related Schiff bases , ultrasound can accelerate reaction kinetics, improve yields (≥85%), and reduce byproducts.
Representative Reaction Pathway:
Optimization Considerations
-
Solvent Choice: Ethanol or methanol facilitates proton transfer, while acetic acid may enhance electrophilicity of the carbonyl group .
-
Catalysts: p-Toluenesulfonic acid (pTSA) or Lewis acids (e.g., ZnCl₂) can improve reaction efficiency .
Structural Characterization
Spectroscopic Data (Theoretical)
| Technique | Predicted Features |
|---|---|
| ¹H NMR | - Hydrazone NH: δ 10.2–11.5 ppm (singlet) |
| - Pyrimidinone H₅: δ 6.1–6.3 ppm (singlet) | |
| - Fluorobenzylidene aromatic protons: δ 7.3–8.1 ppm (multiplet) | |
| ¹³C NMR | - Pyrimidinone C4=O: δ 165–170 ppm |
| - Hydrazone C=N: δ 145–150 ppm | |
| IR | - ν(C=O): 1680–1700 cm⁻¹; ν(N–H): 3200–3300 cm⁻¹; ν(C–F): 1100–1150 cm⁻¹ |
Crystallographic Insights
Single-crystal X-ray diffraction of analogous compounds reveals:
-
Planar Hydrazone Linkages: Dihedral angles <20° between the pyrimidinone and fluorobenzylidene rings.
-
Intermolecular Interactions: N–H···O hydrogen bonds (2.6–2.8 Å) and C–H···F contacts (2.9–3.1 Å) stabilize crystal packing.
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderate in polar aprotic solvents (DMSO, DMF) due to hydrogen-bonding capacity; limited in water (logP ≈ 2.1–2.5).
-
Thermal Stability: Decomposition temperature estimated at 220–240°C based on methylpyrimidinone analogs .
Quantum Chemical and Optoelectronic Analysis
Density Functional Theory (DFT) Calculations
At the M06/6-311G* level , key findings include:
-
HOMO-LUMO Gap: ~4.2 eV, indicating semiconducting behavior.
-
Dipole Moment: 5.8–6.2 Debye, favoring nonlinear optical (NLO) responses.
-
Charge Transfer: Electron density shifts from the fluorobenzylidene moiety to the pyrimidinone ring, enhancing polarizability .
Industrial and Research Applications
Materials Science
-
NLO Materials: Thin-film coatings for laser technology.
-
Coordination Chemistry: Ligand for transition metals (e.g., Cu²⁺, Zn²⁺) in catalytic systems.
Pharmaceutical Development
-
Prodrug Design: Functionalization of the hydrazone group for targeted drug delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume